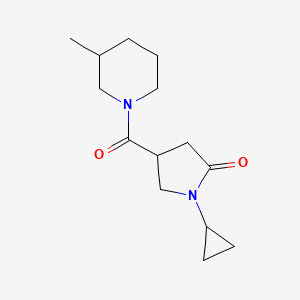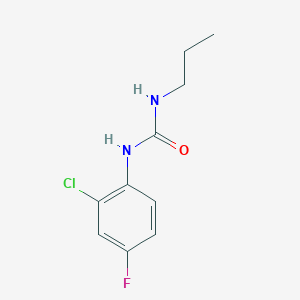![molecular formula C13H19NO2 B7515329 N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide, also known as FEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FEC is a cyclic amide that has a furan ring attached to an ethyl chain, which is in turn attached to a cyclohexane ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been used as a tool in the study of the structure and function of various proteins.
Mecanismo De Acción
The mechanism of action of N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been shown to have anti-inflammatory, neuroprotective, and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and to protect against oxidative stress. Additionally, N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been shown to improve cognitive function and to protect against neuronal damage in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which plays a role in the maintenance of gastric mucosal integrity. Additionally, N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been shown to have a low toxicity profile in animal studies. However, one limitation of using N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide and its potential applications in the treatment of neurological disorders. Finally, there is a need for more studies to investigate the safety and efficacy of N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide in humans.
Métodos De Síntesis
The synthesis of N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide can be achieved using various methods. One such method involves the reaction of 2-furanethanol with cyclohexanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ethylamine to obtain N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide. Another method involves the reaction of furfurylamine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to obtain N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide. Both of these methods have been successfully used to synthesize N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide.
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(12-8-5-9-16-12)14-13(15)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGVOXVDEPGSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

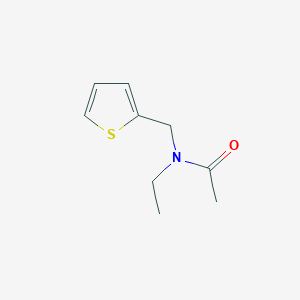
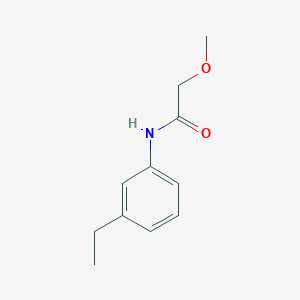
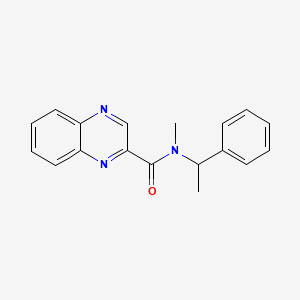
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)

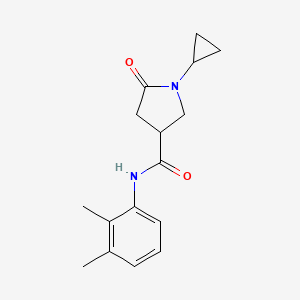

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)
